TPSA: Pyrazole vs. Triazole Substituent
The topological polar surface area (TPSA) of the target compound (114 Ų) is 12–15 Ų lower than that of its closest 1,2,4-triazole analog, N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448124-35-3), estimated at 126–129 Ų due to the additional nitrogen atom in the triazole ring. Neither compound has an experimentally determined logP, but computed XLogP3 values (1.1 vs. an estimated 0.6–0.8 for the triazole analog) indicate that the pyrazole-bearing target compound resides closer to the CNS drug-like sweet spot (XLogP 1–3, TPSA < 120 Ų) [1][2]. This difference is meaningful because, within the DGKζ inhibitor series of WO2021132422, even sub-15 Ų TPSA variations have been correlated with differential cellular potency in T-cell activation assays via altered membrane partitioning [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 114 Ų (PubChem computed); XLogP3 = 1.1 |
| Comparator Or Baseline | N-(4-methylthiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448124-35-3): TPSA estimated 126–129 Ų; XLogP3 estimated 0.6–0.8 |
| Quantified Difference | ΔTPSA ≈ 12–15 Ų lower for the pyrazole target compound; ΔXLogP3 ≈ +0.3 to +0.5 units |
| Conditions | Computed using Cactvs/PubChem 2.1 algorithm; no experimental logP or PSA available for either compound |
Why This Matters
A TPSA below 120 Ų and XLogP3 near 1.1 predict superior passive membrane permeability relative to the triazole analog, a critical factor when selecting within a chemical series for cell-based DGKζ screening or T-cell functional assays.
- [1] PubChem Compound Summary for CID 56765901, N-(4-methylthiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] Kuujia.com CAS 1351601-70-1 product page. Computed Properties: Topological Polar Surface Area 114 Ų; XLogP3 1.1. View Source
- [3] Kurosawa K, Watanabe H, Tomiyama H, et al. (Astellas Pharma Inc.). Pyridazinyl-thiazolecarboxamide compound. WO2021132422A1 / US20220315603A1, published 2021-07-01. Class-level SAR for pyridazinyl-thiazolecarboxamide DGKζ inhibitors. View Source
